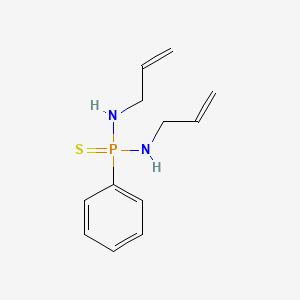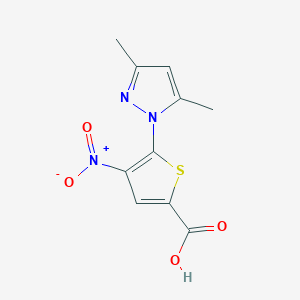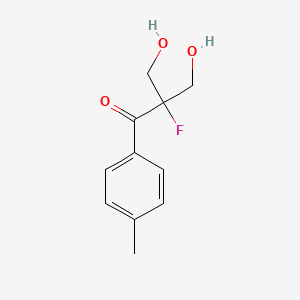
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane is an organosilicon compound that features a cyclohexene ring substituted with a chlorophenyl group and a trimethylsilane group. Organosilicon compounds are known for their versatility in organic synthesis and their applications in various fields such as materials science, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane typically involves the reaction of a cyclohexene derivative with a chlorophenyl compound in the presence of a silylating agent. Common silylating agents include trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale silylation reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the chlorophenyl group or the cyclohexene ring, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group or the trimethylsilane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Alkanes, alkenes, or reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds.
Biology
In biological research, organosilicon compounds are often explored for their potential as bioactive molecules or as tools for studying biological processes.
Medicine
Industry
In the industrial sector, organosilicon compounds are used in the production of materials such as silicones, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane would depend on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane: Unique due to the presence of both a chlorophenyl group and a trimethylsilane group.
(4-Phenylcyclohex-1-enyloxy)trimethylsilane: Lacks the chlorine atom, which may affect its reactivity and applications.
(4-(2-Bromophenyl)cyclohex-1-enyloxy)trimethylsilane: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity.
Uniqueness
The presence of the chlorophenyl group in this compound may impart unique chemical properties, such as increased reactivity in substitution reactions or specific interactions with biological targets.
Propriétés
Formule moléculaire |
C15H21ClOSi |
|---|---|
Poids moléculaire |
280.86 g/mol |
Nom IUPAC |
[4-(2-chlorophenyl)cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21ClOSi/c1-18(2,3)17-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-7,10,12H,8-9,11H2,1-3H3 |
Clé InChI |
GBXWWNXWUYZYMH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CCC(CC1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)






![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)



![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)

